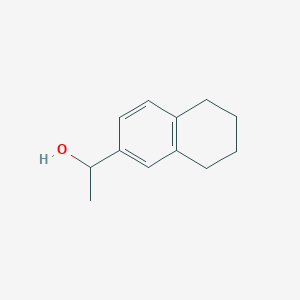
8-Azepan-1-yl-7-((E)-3-chloro-but-2-enyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Azepan-1-yl-7-((E)-3-chloro-but-2-enyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes an azepane ring, a chloro-but-2-enyl group, and a dimethyl-dihydro-purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azepan-1-yl-7-((E)-3-chloro-but-2-enyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate starting materials such as guanine or xanthine derivatives.
Introduction of the Azepane Ring: The azepane ring is introduced via nucleophilic substitution reactions, where an azepane derivative reacts with the purine core under basic conditions.
Addition of the Chloro-but-2-enyl Group: The chloro-but-2-enyl group is added through a Heck reaction, which involves the coupling of a chloro-alkene with the purine core in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
8-Azepan-1-yl-7-((E)-3-chloro-but-2-enyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chloro-but-2-enyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.
科学研究应用
8-Azepan-1-yl-7-((E)-3-chloro-but-2-enyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of 8-Azepan-1-yl-7-((E)-3-chloro-but-2-enyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 8-Azepan-1-yl-7-benzyl-3-methyl-3,7-dihydro-purine-2,6-dione
- 8-Azepan-1-yl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione
- 8-(1-Azepanyl)-7-benzyl-2,6-dichloro-7H-purine
Uniqueness
8-Azepan-1-yl-7-((E)-3-chloro-but-2-enyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is unique due to the presence of the chloro-but-2-enyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this specific functional group.
属性
分子式 |
C17H24ClN5O2 |
|---|---|
分子量 |
365.9 g/mol |
IUPAC 名称 |
8-(azepan-1-yl)-7-[(E)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C17H24ClN5O2/c1-12(18)8-11-23-13-14(20(2)17(25)21(3)15(13)24)19-16(23)22-9-6-4-5-7-10-22/h8H,4-7,9-11H2,1-3H3/b12-8+ |
InChI 键 |
QRXRVWFDWJXAOS-XYOKQWHBSA-N |
手性 SMILES |
C/C(=C\CN1C2=C(N=C1N3CCCCCC3)N(C(=O)N(C2=O)C)C)/Cl |
规范 SMILES |
CC(=CCN1C2=C(N=C1N3CCCCCC3)N(C(=O)N(C2=O)C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12042194.png)
![2-Chloro-5-[[5-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B12042196.png)

![3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12042208.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12042220.png)
acetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12042225.png)




![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-1-phenylethylidene]propanohydrazide](/img/structure/B12042266.png)

